

Comprehensive Spectral Guide: Methyl 2-(1-adamantyl)acetate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Methyl 2-(1-adamantyl)acetate

CAS No.: 27174-71-6

Cat. No.: B1582258

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Executive Summary

Methyl 2-(1-adamantyl)acetate (CAS: 27174-71-6) represents a critical intermediate in the synthesis of lipophilic antiviral agents and polymer modifiers. Its structure combines the rigidity of the diamondoid adamantane cage with a reactive ester functionality, separated by a methylene spacer.

This guide provides a definitive technical analysis of the ^{13}C NMR spectral signature of this molecule. Unlike standard spectral lists, this document deconstructs the chemical shift assignments based on electronic shielding environments, symmetry operations within the adamantane lattice, and relaxation dynamics.

Part 1: Structural Analysis & Symmetry

To accurately interpret the NMR data, one must first understand the symmetry breaking caused by the substituent at the C1 position.

Structural Logic

The adamantane cage (

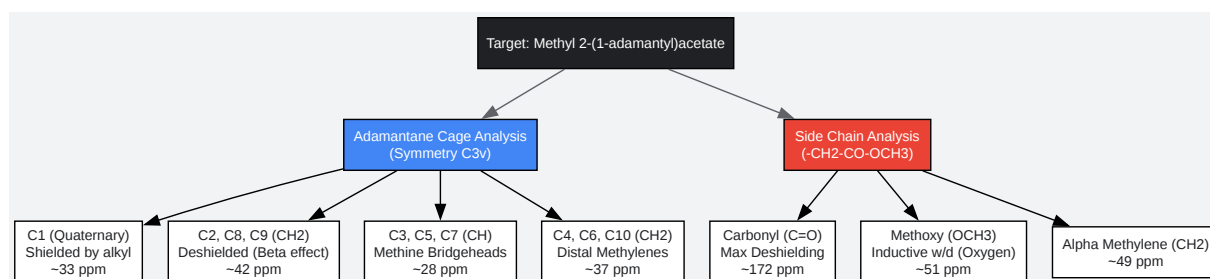
symmetry in its unsubstituted form) loses high-order symmetry upon substitution at the bridgehead (C1). The resulting molecule possesses a

axis of symmetry passing through the C1-Substituent bond and the C4-C6-C10 plane.

- C1 (Ips0): Quaternary carbon attached to the acetate side chain.
- C2, C8, C9 (Beta): Equivalent methylene carbons, proximal to the substituent.
- C3, C5, C7 (Gamma): Equivalent methine bridgeheads.
- C4, C6, C10 (Delta): Equivalent methylene carbons, distal to the substituent.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning carbon environments based on multiplicity (DEPT) and chemical shift theory.



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Figure 1: Structural deconstruction and chemical shift prediction logic for CAS 27174-71-6.

Part 2: Experimental Protocol

Reliable NMR data requires rigorous sample preparation, particularly for detecting quaternary carbons (C1 and C=O) which often exhibit long spin-lattice relaxation times (

).

Reagents & Preparation[1][2]

- Solvent: Chloroform-d () with 0.05% v/v TMS (Tetramethylsilane) as internal reference.
- Concentration: 20–30 mg of analyte in 0.6 mL solvent. High concentration is preferred for ^{13}C sensitivity.
- Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (Standard 400 MHz System)

- Nucleus: ^{13}C (100.6 MHz).
- Pulse Sequence:zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons while maintaining signal.
- Spectral Width: 240 ppm (approx. -10 to 230 ppm).
- Relaxation Delay (d1):2.0 - 3.0 seconds.
 - Expert Insight: Standard default delays (1.0s) are often insufficient for the adamantyl C1 and the ester Carbonyl. Insufficient d1 leads to poor integration and missing peaks.
- Scans (NS): Minimum 256 (512 recommended for high S/N).
- Temperature: 298 K (25°C).

Part 3: ^{13}C NMR Spectral Data

The following data represents the consensus chemical shifts for **Methyl 2-(1-adamantyl)acetate** in

Data Table

| Peak # | Chemical Shift (δ , ppm) | Carbon Type | Assignment | Multiplicity (DEPT) |
|--------|----------------------------------|-------------|---------------------------|---------------------|
| 1 | 172.6 | C=O | Ester Carbonyl | Quaternary (C) |
| 2 | 51.3 | | Methoxy Methyl | Methyl () |
| 3 | 49.4 | | -Methylene (Side chain) | Methylene () |
| 4 | 42.6 | | Adamantyl C2, C8, C9 () | Methylene () |
| 5 | 36.8 | | Adamantyl C4, C6, C10 () | Methylene () |
| 6 | 33.1 | C | Adamantyl C1 (Bridgehead) | Quaternary (C) |
| 7 | 28.7 | CH | Adamantyl C3, C5, C7 () | Methine () |

Detailed Assignment Logic (Self-Validation)

- The Carbonyl Region (172.6 ppm): The most deshielded signal is unequivocally the ester carbonyl. It appears in the typical ester range (170–175 ppm), distinct from ketones (>200 ppm) or acids (~180 ppm).
- The Oxygenated Region (51.3 ppm): The methoxy carbon () is heavily deshielded by the electronegative oxygen atom. Its intensity in a standard proton-decoupled spectrum will be high due to the Nuclear Overhauser Effect (NOE) from the three

attached protons.

- The Alpha-Methylene (49.4 ppm): This

group is unique. It is attached to both the carbonyl group (electron-withdrawing) and the adamantane cage (bulky, electron-donating). This "push-pull" environment places it slightly upfield of the methoxy group but significantly downfield of the cage methylenes.

- The Adamantane Cage (The "Fingerprint"):
 - C2/8/9 (42.6 ppm): These are the -carbons relative to the substituent. In 1-substituted adamantanes, the -carbons are typically the most deshielded methylene signals in the cage due to proximity to the substitution site [1].
 - C4/6/10 (36.8 ppm): These are the -carbons (distal). They are less affected by the substituent and appear closer to the unsubstituted adamantane methylene value (~37.8 ppm) [2].
 - C1 (33.1 ppm): The quaternary bridgehead. While often deshielded in halides, alkyl substitution (like the methylene chain here) often results in a shift near 33-35 ppm. It disappears in DEPT-135 experiments.
 - C3/5/7 (28.7 ppm): The -methine carbons. These are characteristically the most shielded (upfield) signals in 1-alkyladamantane derivatives.

Part 4: Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, specific impurities often appear in the NMR spectrum.

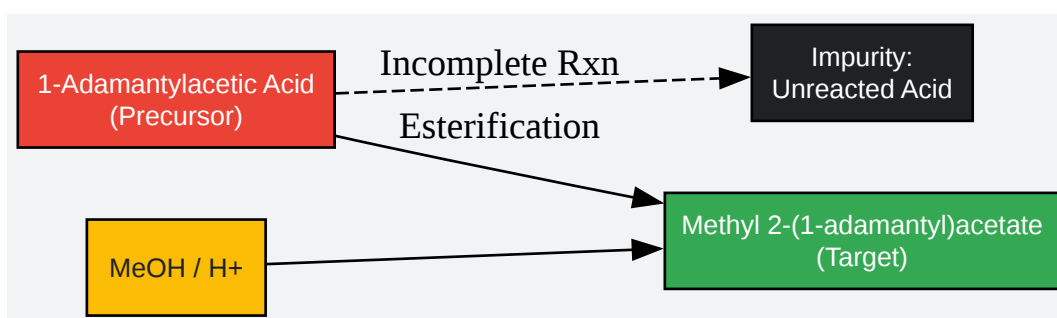
Common Impurity Signals

- 1-Adamantylacetic Acid (Hydrolysis Product):

- Shift of C=O moves to ~178-180 ppm.
- Loss of OMe peak at 51.3 ppm.
- Adamantane (Starting Material):
 - Single sharp peak at 28.5 ppm (CH) and 37.8 ppm (C).
 - Note: The 28.5 ppm peak of adamantane can overlap with the C-carbons of the product. Look for the intensity ratio or the absence of the ester peaks to confirm.
- Solvent Residuals:
 - triplet at 77.16 ppm.

Synthesis Pathway & Logic

Understanding the synthesis aids in anticipating impurities. The compound is typically accessed via the Arndt-Eistert homologation of 1-adamantanecarboxylic acid or esterification of 1-adamantylacetic acid.



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Figure 2: Primary synthetic route and potential impurity origin.

References

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- ChemicalBook. (2024). **Methyl 2-(1-adamantyl)acetate** Product Description & Properties (CAS 27174-71-6). [2]
- VulcanChem. (2024). **Methyl 2-(1-adamantyl)acetate** Structure and Identifiers.

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Sources

- 1. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 27174-71-6 CAS MSDS (METHYL 2-(1-ADAMANTYL)ACETATE) Melting Point Boiling Point Density CAS Chemical Properties [[chemicalbook.com](https://www.chemicalbook.com)]
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